molecular formula C16H15N3O4 B5613629 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5613629
M. Wt: 313.31 g/mol
InChI Key: KSRDWNZTRHPTDX-UHFFFAOYSA-N
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Description

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a synthetic compound that features a 3,4,5-trimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of the 3,4,5-trimethoxyphenyl group is known to enhance the biological activity of various compounds, making it a valuable pharmacophore in drug design.

Preparation Methods

The synthesis of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the 3,4,5-trimethoxyphenyl hydrazide: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate.

    Cyclization to form the 1,2,4-oxadiazole ring: The hydrazide is then reacted with a suitable nitrile, such as pyridine-3-carbonitrile, under acidic conditions to form the 1,2,4-oxadiazole ring.

    Final coupling: The resulting intermediate is then coupled with a pyridine derivative to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and controlled temperatures to ensure optimal reaction rates and yields.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell division .

Properties

IUPAC Name

3-pyridin-3-yl-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-20-12-7-11(8-13(21-2)14(12)22-3)16-18-15(19-23-16)10-5-4-6-17-9-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDWNZTRHPTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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